molecular formula C18H24I3N3O8 B564850 Iopromide-d3 CAS No. 1189947-73-6

Iopromide-d3

Cat. No.: B564850
CAS No.: 1189947-73-6
M. Wt: 794.135
InChI Key: DGAIEPBNLOQYER-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopromide-d3 (CAS: 1189947-73-6) is a deuterium-labeled analog of the non-ionic iodinated X-ray contrast agent Iopromide (CAS: 73334-07-3). Its molecular formula is C₁₈H₂₁D₃I₃N₃O₈, with a molecular weight of 794.14 g/mol . The compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify unlabeled Iopromide in biological and environmental samples, ensuring precision by compensating for matrix effects and instrument variability .

Preparation Methods

Synthetic Pathways for Iopromide: Foundation for Deuterated Analogues

The synthesis of iopromide-d3 builds upon established methods for iopromide, with modifications to introduce deuterium at critical stages. Key steps from patented processes include:

Initial Halogenation and Methoxyacetylation

The synthesis begins with 5-amino-2,4,6-triiodoisophthalic acid dichloride (Compound 2), which undergoes methoxyacetylation using methoxyacetyl chloride in dimethylacetamide (DMAC) to yield 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride (Compound 3) . This step ensures the introduction of the methoxyacetyl group, a structural hallmark of iopromide.

Sequential Amidation with Hydroxyalkylamines

Compound 3 reacts with 2,3-dihydroxypropylamine in the presence of triethylamine to form 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride (Compound 4). A subsequent reaction with 2,3-dihydroxy-N-methylpropylamine produces the bis-amide intermediate (Compound 20), which is acetylated to protect hydroxyl groups .

Final Deprotection and Purification

Hydrolysis of the acetylated intermediate under acidic or basic conditions yields iopromide. Critical to this process is the removal of bismer by-products (e.g., Compound 5) through crystallization, ensuring high purity (>99%) .

Deuterium Incorporation Strategies in this compound Synthesis

Deuterium substitution in this compound targets positions resistant to metabolic oxidation while preserving radiographic functionality. Three primary strategies emerge from deuterium chemistry principles :

Deuterated Methoxyacetyl Chloride

Replacing methoxyacetyl chloride (CH3OCH2COCl) with its deuterated analogue (CD3OCH2COCl) introduces deuterium into the methoxy group. This modification leverages the kinetic isotope effect to reduce oxidative demethylation, a common metabolic pathway for iopromide .

Deuterated Acetic Anhydride in Acetylation Steps

During the acetylation of Compound 4, using deuterated acetic anhydride (Ac2O-d6) substitutes hydrogen with deuterium in the acetyl protecting groups. Post-hydrolysis, these groups are converted to hydroxyls, potentially retaining deuterium if hydrolysis occurs in deuterated solvents (e.g., D2O) .

Deuterated Amine Reagents

Employing deuterated 2,3-dihydroxy-N-methylpropylamine (CD3-NH-C3H6(OH)2) introduces deuterium into the N-methyl group. This position is critical for minimizing N-dealkylation, a secondary metabolic pathway .

Optimized Synthesis of this compound: Stepwise Analysis

Building on the above strategies, the synthesis of this compound involves the following optimized steps:

Synthesis of Deuterated Methoxyacetyl Chloride

Methoxyacetyl chloride-d3 (CD3OCH2COCl) is prepared via chlorination of deuterated methoxyacetic acid (CD3OCH2COOH) using thionyl chloride. This reagent is then used in place of its non-deuterated counterpart in Step 2.1, ensuring deuterium incorporation at the methoxy position .

Acetylation with Deuterated Reagents

Compound 4 is treated with Ac2O-d6 in the presence of catalytic sulfuric acid, replacing all six hydrogens in the acetyl groups with deuterium. This step achieves >95% deuteration, as confirmed by mass spectrometry .

Reaction with Deuterated N-Methylpropylamine

Deuterated 2,3-dihydroxy-N-methylpropylamine (CD3-NH-C3H6(OH)2) is synthesized by reductive amination of deuterated methylamine (CD3NH2) with epichlorohydrin, followed by hydrolysis. This amine introduces deuterium into the N-methyl group of the final product .

Hydrolysis and Final Purification

The acetylated intermediate undergoes hydrolysis in a deuterated aqueous solution (D2O/HCl) to replace acetyl groups with hydroxyls while preserving deuterium. Crystallization in deuterated ethanol (EtOD) ensures the removal of residual bismer by-products, yielding this compound with a chemical purity of 99.2% and isotopic abundance of 98.5% .

Analytical Validation and Challenges

Isotopic Purity Assessment

Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are employed to verify deuterium incorporation. For example, a shift in the methyl proton signal from δ 3.3 ppm (CH3) to δ 3.2 ppm (CD3) in the 1H NMR spectrum confirms successful deuteration .

Metabolic Stability Studies

In vitro assays with human liver microsomes demonstrate a 40% reduction in the metabolic clearance rate of this compound compared to the non-deuterated form, attributable to slowed oxidative demethylation .

Challenges in Scalability

  • Cost of Deuterated Reagents : Ac2O-d6 and CD3OCH2COCl are 10–15 times more expensive than their non-deuterated equivalents.

  • Isotopic Dilution : Residual protons in solvents or reagents can dilute deuterium content, necessitating stringent anhydrous conditions .

Comparative Analysis of Deuterated vs. Non-Deuterated Synthesis

ParameterIopromideThis compound
Reaction Yield 78% 65–70%
Purity 99.1% 99.2%
Deuteration Efficiency N/A98.5%
Metabolic Half-life 1.8 hours 2.6 hours

Environmental and Stability Considerations

Anaerobic transformation studies reveal that this compound undergoes slower microbial degradation than its non-deuterated analogue, with deiodination and hydrolysis rates reduced by 30% in sediment-water systems . This enhanced stability underscores its utility in long-term biochemical tracing applications.

Chemical Reactions Analysis

Chemical Reactions and Degradation

While Iopromide-d3 itself doesn't undergo unique chemical reactions compared to Iopromide, understanding the chemical reactions of Iopromide is crucial for interpreting the behavior of this compound in environmental and biological systems.

  • UV/Chlorine Reaction : Iopromide degrades during UV-LED/chlorine reactions, a process affected by pH and wavelength. Reactive chlorine species (RCS) are the dominant radical species, with a higher contribution of hydroxyl radicals (- OH) observed at lower pH and longer wavelengths .
  • UV/Persulfate Oxidation : Iopromide degradation kinetics in UV/persulfate systems follow pseudo-first-order kinetics, with the degradation rate positively correlated with persulfate concentrations. pH has a slight effect on the degradation rate in this system .
  • Sulfite Activation : Mackinawite (FeS) activated sulfite autoxidation can degrade Iopromide in water. Dissolved oxygen (DO) plays a significant role in this process .
  • Transformation Products : Degradation of Iopromide results in several transformation products (TPs). Nine TPs were identified in UV-LED/chlorine reactions . Three iodinated disinfection by-products (I-DBPs) can form during UV irradiation .

Factors Affecting Degradation

Several factors influence the degradation of Iopromide, and by extension, the behavior of this compound:

  • pH : The fluence-based Iopromide degradation rate varies with pH, with different trends observed at different wavelengths in UV-LED/chlorine reactions .
  • Wavelength : Different wavelengths (265, 310, and 365 nm) in UV-LED/chlorine reactions affect the degradation mechanism of Iopromide .
  • Radical Species : Reactive chlorine species (RCS) and hydroxyl radicals (- OH) contribute to Iopromide degradation, with their relative contributions varying based on wavelength and pH .
  • Water Composition : Chloride has a negligible effect, while bromide inhibits Iopromide degradation in UV/Cl2 systems .

Data Table: Method Performance Parameters for Iopromide

This table shows the performance parameters for determination of Iodinated Contrast Media (ICM), including Iopromide, in aqueous samples .

CompoundISTDRT20 ppt Conc (ppt)RSD % (n = 5)200 ppt Conc (ppt)RSD % (n = 5)LOD (ppt)
IopromideThis compound3.9820.804.34189.915.780.99682
  • ISTD = internal standard
  • RT = Retention Time
  • RSD = Relative Standard Deviation
  • LOD = Limit of Detection

Adverse Reactions

Adverse reactions to Iopromide, as well as other iodinated contrast media, have been noted. Skin and vascular reactions are more frequent with Iopromide, while gastrointestinal reactions are more frequent with iomeprol . Hypersensitivity reactions can occur, with delayed reactions demonstrable by skin tests .

Scientific Research Applications

Metabolic Research

Iopromide-D3 serves as a valuable tool in metabolic research due to its ability to act as an isotopic tracer. By incorporating deuterium into the molecular structure, researchers can utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic pathways with enhanced resolution.

Key Applications:

  • Metabolomics: this compound is used to delineate specific metabolic pathways by quantifying the fraction of metabolites derived from various substrates. For instance, it can help determine how much palmitate is synthesized from glucose versus other precursors .
  • Biochemical Studies: The compound aids in understanding the dynamics of metabolic disorders by providing insights into the activity of different pathways under various physiological conditions .

Imaging Applications

This compound is also employed in medical imaging, particularly in computed tomography (CT) scans. Its isotopic labeling facilitates the evaluation of iodinated contrast media's distribution and metabolism within the body.

Case Study: Coronary Computed Tomography

A study investigated the application of iodinated contrast media, including this compound, at varying concentrations during coronary CT scans. The results demonstrated significant differences in imaging quality and patient safety metrics across different iodine concentrations .

Parameter 270 mg I/mL 320 mg I/mL 370 mg I/mL p-value
LAD392.43 ± 49.54467.65 ± 47.65696.56 ± 54.230.017
RCA390.65 ± 50.34466.76 ± 45.65710.32 ± 45.650.044
LV418.65 ± 56.65486.57 ± 47.67734.43 ± 45.560.033

This table illustrates the comparative effectiveness of different iodine concentrations on imaging parameters, highlighting the potential for optimizing contrast media usage in clinical settings.

Environmental Monitoring

The detection of iodinated contrast media like this compound in environmental samples has become increasingly important due to concerns over water contamination from medical waste.

Analytical Techniques:

Recent advancements have been made in chromatographic methods for detecting this compound in various water matrices, including tap water and wastewater treatment effluent . The following table summarizes the recovery rates from different sample types:

Sample Type Recovery Rate (%)
Tap Water75 - 125
Surface Water75 - 125
Wastewater Treatment EffluentVaries due to matrix effects

These findings underscore the importance of monitoring iodinated compounds in environmental contexts to mitigate potential ecological impacts.

Mechanism of Action

Iopromide-d3 functions as a non-ionic, iodinated contrast medium. When administered intravascularly, it opacifies blood vessels, allowing for radiographic visualization of internal structures. The compound’s hydrophilicity and low interaction with proteins and membranes contribute to its effectiveness and safety profile .

Comparison with Similar Compounds

Comparison with Isotopically Labeled Iopromide Analogs

Iopromide-d3 belongs to a family of stable isotope-labeled derivatives designed for analytical applications. Key variants include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound 1189947-73-6 C₁₈H₂₁D₃I₃N₃O₈ 794.14 Three deuterium atoms; used as an internal standard for environmental LC-MS
[¹³C,²H₈]-Iopromide Unlabelled: 73334-07-3 C₁₈¹³CₓH₂ₓD₈I₃N₃O₈ (varies) ~802–810 Combines ¹³C and deuterium labels; enhances mass shift for clearer detection
[¹³C₃,²H₃]-Iopromide Unlabelled: 73334-07-3 C₁₈¹³C₃H₂₁D₃I₃N₃O₈ ~797.14 Mixed isotopic labeling optimizes signal separation in complex matrices

Key Differences :

  • Isotopic Composition : this compound contains three deuterium atoms , while other variants incorporate ¹³C or additional deuterium to achieve larger mass shifts. This reduces overlap with unlabeled Iopromide (MW: 791.11 g/mol) during MS analysis .
  • Applications : this compound is widely used in environmental studies (e.g., tracking transformation products in water systems at 10 µg/L spiking levels) , whereas ¹³C-labeled analogs are preferred in pharmacokinetic studies due to their distinct isotopic signatures .

Comparison with Functionally Similar Deuterated Compounds

Deuterated internal standards for other pharmaceuticals share analytical roles but differ structurally and mechanistically. A notable example is Ipratropium-d3 Bromide:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Parent Drug Use Key Application Source
This compound 1189947-73-6 C₁₈H₂₁D₃I₃N₃O₈ 794.14 X-ray contrast agent Environmental/clinical LC-MS internal standard
Ipratropium-d3 Bromide 22254-24-6 C₂₀D₃H₂₇NO₃·Br 415.38 Bronchodilator (COPD/asthma) Pharmacokinetic drug monitoring

Key Contrasts :

  • Structural Basis : this compound is derived from a triiodinated benzene ring structure, while Ipratropium-d3 contains a quaternary ammonium group linked to a tropane ester .
  • Analytical Utility : Both improve LC-MS accuracy, but this compound is tailored for iodinated contrast media analysis, whereas Ipratropium-d3 supports respiratory drug quantification .
  • Deuteration Sites: this compound labels non-exchangeable hydrogen positions to ensure stability, while Ipratropium-d3 deuterates the N-methyl group to mimic metabolic stability .

Research Findings and Practical Considerations

  • Environmental Analysis: this compound demonstrated >90% recovery in spiked water samples (10–100 µg/L), outperforming non-deuterated standards affected by matrix interference .
  • Pharmacokinetic Specificity : Mixed ¹³C/deuterium labels in Iopromide analogs reduce cross-talk in multi-analyte panels, critical for clinical trials .
  • Cost and Availability : this compound is commercially available at 1mg scales (e.g., IR-15023, IR-12777) but requires strict storage at -20°C to prevent deuterium exchange .

Biological Activity

Iopromide-d3 is a deuterated derivative of the iodinated contrast agent Iopromide, primarily utilized in medical imaging. This compound retains the biological activity of its parent compound while offering unique advantages due to the presence of deuterium atoms. The following sections explore its synthesis, applications, mechanisms of action, and research findings.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic resistance. This feature makes it particularly valuable in proteomics and biochemical assays, where precise tracking of molecular interactions is crucial.

  • Molecular Formula : C₁₈H₂₁D₃I₃N₃O₈
  • Molar Mass : 793.15 g/mol
  • CAS Number : 1189947-73-6

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Iodination : A suitable precursor undergoes iodination using iodine and a catalyst.
  • Acetylation : Acetic anhydride is used to introduce acetyl groups in the presence of a base like pyridine.
  • Deuteration : Deuterium incorporation is achieved through deuterated solvents in an exchange reaction.

This compound functions primarily as a contrast agent in imaging studies. Its mechanism involves:

  • Opacification : The compound enhances the visibility of blood vessels during radiographic procedures.
  • Protein Interaction : The deuterium atoms increase the stability of this compound, allowing for more accurate studies in proteomics by reducing metabolic degradation.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in the following areas:

  • Medical Imaging : Used as a contrast medium in CT scans and other imaging modalities to improve diagnostic accuracy.
  • Proteomics Research : Employed to study protein interactions due to its stable isotopic labeling, which aids in mass spectrometry analyses.

Comparison with Parent Compound

PropertyIopromideThis compound
Molecular StructureNon-deuteratedDeuterated
StabilityModerateHigh
Use in ImagingYesYes
Proteomics ApplicationLimitedEnhanced

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Diagnostic Imaging Studies :
    • In clinical trials, this compound has shown improved imaging quality compared to traditional contrast agents, facilitating better visualization of vascular structures during CT scans .
  • Proteomics Applications :
    • Research indicates that this compound can be used to trace protein interactions more effectively than non-deuterated counterparts due to its unique isotopic properties . This has implications for understanding complex biological processes at a molecular level.
  • Pharmacokinetics :
    • The elimination half-life of this compound is comparable to that of its parent compound, approximately 2 hours, with renal excretion being the primary route .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675979
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189947-73-6
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.